(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Position 2: A 2-nitrobenzylidene substituent in the E-configuration, introducing strong electron-withdrawing effects and planar geometry.
- Position 6: An ethyl ester group, influencing solubility and metabolic stability.
- Position 7: A methyl group, modulating steric effects.
This scaffold is synthetically accessible via cyclocondensation of Biginelli adducts with chloroacetic acid and aldehydes, as demonstrated in and . Its structural complexity and substituent diversity make it a candidate for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-4-32-23(29)20-14(2)25-24-26(21(20)15-9-11-17(33-3)12-10-15)22(28)19(34-24)13-16-7-5-6-8-18(16)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMWNQJQJUPCG-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds recognized for their diverse biological activities. Recent studies have highlighted their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes:
- A thiazolo[3,2-a]pyrimidine core.
- Functional groups such as a nitro group and a methylthio group that are crucial for its biological activity.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor properties. For instance, in vitro studies indicated that related compounds exhibit high cytotoxicity against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound is expected to exhibit similar properties due to its structural similarities with known active derivatives.
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | M-HeLa | 10 | |
| Compound B | MCF-7 | 15 | |
| Compound C | PC3 | 20 | |
| (E)-ethyl 7-methyl... | M-HeLa | TBD | This study |
Antimicrobial Activity
The antimicrobial effects of thiazolo[3,2-a]pyrimidine derivatives have been well-documented. Research indicates that these compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The presence of the methylthio group in the compound may enhance its lipophilicity and facilitate better membrane penetration.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | S. aureus | 15 | |
| Compound E | E. coli | 12 | |
| (E)-ethyl 7-methyl... | P. aeruginosa | TBD | This study |
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is often attributed to their ability to interact with specific enzymes or receptors within cells. For example:
- Acetylcholinesterase Inhibition : Some derivatives act as potent inhibitors of acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Antileishmanial Effects : Certain compounds have demonstrated efficacy against Leishmania species, suggesting potential applications in treating parasitic infections.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines. The findings indicated that modifications to the substituents significantly impacted the cytotoxicity levels, with certain compounds showing up to twice the effectiveness compared to standard chemotherapeutics like Sorafenib .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized thiazolo derivatives against clinical isolates. Results showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit promising anticancer properties. A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of substituents like methylthio and nitro groups enhances their biological activity, making them suitable candidates for further development as anticancer agents .
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies have reported that thiazolo[3,2-a]pyrimidine derivatives can inhibit the growth of bacteria and fungi, suggesting their application in developing new antibiotics or antifungal agents .
3. Anti-inflammatory Effects
Compounds similar to (E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Agrochemical Applications
1. Pesticidal Activity
The structural features of this compound suggest its utility in agrochemicals as a pesticide or herbicide. Preliminary studies indicate that compounds with similar structures can exhibit herbicidal activity against various weed species, making them candidates for further exploration in agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural components and their associated biological activities:
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Methylthio group | Enhanced antimicrobial | |
| Nitro group | Increased anticancer activity | |
| Ethyl carboxylate | Improved solubility |
Case Studies
1. Synthesis and Characterization
A detailed study on the synthesis of thiazolo[3,2-a]pyrimidines highlighted methods for obtaining this compound through various chemical reactions involving key precursors such as malononitrile and substituted benzaldehydes. The characterization was performed using techniques like NMR and X-ray crystallography to confirm the structure and purity .
2. Biological Testing
In vivo testing on animal models has shown that derivatives of this compound can significantly reduce tumor size in xenograft models, indicating strong potential for therapeutic use in oncology. The mechanisms of action were explored through various assays that revealed pathways involved in apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are compared in Table 1 , highlighting substituent variations and their implications:
Substituent Analysis :
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogues like 11a (243–246°C) and 11b (213–215°C) suggest that nitro substituents increase thermal stability over cyano groups .
- Solubility: Ethyl esters (e.g., 609795-94-0) exhibit moderate water solubility, while morpholinomethyl derivatives () show improved solubility due to hydrogen bonding .
Crystallographic and Electronic Properties
- Hydrogen Bonding : highlights that 4-(methylthio)phenyl and nitro groups participate in C–H···O and N–H···S interactions, stabilizing crystal lattices. This contrasts with halogen-bonded structures (e.g., 4-bromophenyl in ) .
- Planarity : The E-configured benzylidene group in the target compound promotes coplanarity with the thiazolo[3,2-a]pyrimidine core, enhancing π-stacking in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
